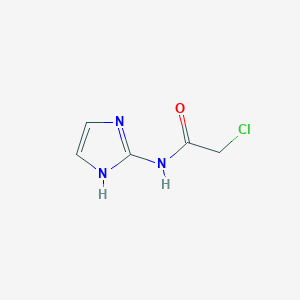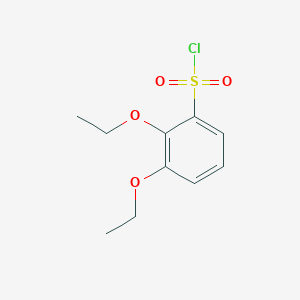
4,6,7-Trichloro-1,2-benzoxazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trichloro-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₇H₂Cl₃NO₂ and a molecular weight of 238.46 g/mol . It is a benzoxazole derivative characterized by the presence of three chlorine atoms at positions 4, 6, and 7 on the benzene ring. This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of 4,6,7-Trichloro-1,2-benzoxazol-3-ol typically involves the reaction of 2-methylbenzoxazole with 3,4,5,6-tetrachloro-1,2-benzoquinone under acid-catalyzed conditions . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
4,6,7-Trichloro-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the benzoxazole ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,6,7-Trichloro-1,2-benzoxazol-3-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6,7-Trichloro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4,6,7-Trichloro-1,2-benzoxazol-3-ol can be compared with other benzoxazole derivatives, such as:
4,5,6-Trichloro-3H-1,3-benzoxazol-2-one: This compound has a similar structure but differs in the position of the chlorine atoms and the presence of a different functional group.
2-(Benzoxazol-2-yl)-1,3-tropolones: These compounds are synthesized using similar methods but have different structural features and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C7H2Cl3NO2 |
|---|---|
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
4,6,7-trichloro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H2Cl3NO2/c8-2-1-3(9)5(10)6-4(2)7(12)11-13-6/h1H,(H,11,12) |
Clé InChI |
SMLHMXWRUIOXAP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Cl)Cl)ONC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B13236449.png)


![Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13236463.png)
![Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13236475.png)


![1-Azabicyclo[3.3.1]nonan-5-amine](/img/structure/B13236493.png)


